molecular formula C9H7N3S B1483818 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098018-91-6

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483818
CAS No.: 2098018-91-6
M. Wt: 189.24 g/mol
InChI Key: YMVVXVJIWBRBNR-UHFFFAOYSA-N
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Description

2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted at the 4-position with a thiophen-3-yl group and an acetonitrile moiety at the 1-position. Its molecular formula is C₉H₇N₃S, with a molecular weight of 189.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has shown significant potential in drug discovery:

  • Antipromastigote Activity : Studies indicate that this compound exhibits antipromastigote activity against Leishmania species, suggesting its potential as an antileishmanial agent. Molecular docking studies have shown favorable binding interactions with specific enzyme active sites, indicating mechanisms for its efficacy against these parasites.
  • Antimicrobial Properties : The compound has demonstrated promising results in antimicrobial assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial activity.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, enabling the development of new materials with specific electronic or optical properties. The compound can undergo various chemical reactions, including oxidation and substitution, allowing for further functionalization .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

  • Advanced Materials Production : Its derivatives may be used in the production of advanced materials with tailored electronic or optical characteristics. This includes applications in organic electronics and photonic devices where specific functionalities are required.

Case Study 1: Antipromastigote Activity Against Leishmania

A study conducted on the antipromastigote activity of this compound revealed significant efficacy against Leishmania parasites. The study utilized molecular docking techniques to analyze binding affinities with key enzymes involved in the parasite's metabolism, suggesting a viable pathway for therapeutic development.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, derivatives of this compound were tested against clinical strains of bacteria. The results showed substantial inhibition zones, particularly against Staphylococcus aureus, highlighting its potential application in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Based Acetonitriles

Compound A : 2-(3-(Thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile (CAS: 2098051-17-1)

  • Structure: Pyrano[4,3-c]pyrazole fused with a thiophen-2-yl group.
  • Molecular Weight : 285.35 g/mol (C₁₂H₁₁N₃OS).
  • Key Differences :
    • The thiophene is at the 2-position instead of 3, altering electronic distribution.
    • A pyran ring fusion increases rigidity and steric bulk compared to the simpler pyrazole in the target compound .

Compound B : 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile (CAS: 134161-75-4)

  • Structure : Pyrazole substituted with a 4-methoxyphenyl group at position 3.
  • Molecular Weight : 213.24 g/mol (C₁₂H₁₁N₃O).
  • Key Differences :
    • Replaces thiophene with a methoxy-substituted phenyl ring, enhancing hydrophilicity but reducing sulfur-mediated interactions.
    • The acetonitrile is at position 3 instead of 1, affecting molecular geometry .

Azetidine and Heteroaromatic Derivatives

Compound C : 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile

  • Structure : Azetidine ring bearing a pyrrolo[2,3-d]pyrimidine and ethylsulfonyl group.
  • Molecular Weight : ~450–500 g/mol (varies by substituent).
  • Key Differences :
    • Incorporates a sulfonyl group and azetidine ring, enhancing metabolic stability and target binding in JAK inhibitors.
    • The pyrrolopyrimidine moiety adds complexity for kinase inhibition .

Compound D : 2-(1-(Ethylsulfonyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile

  • Structure : Includes a trimethylsilyl-protected pyrrolopyrimidine and ethylsulfonyl group.
  • Molecular Weight : 501.68 g/mol (C₂₂H₃₁N₇O₃SSi).
  • Key Differences :
    • The trimethylsilyl group acts as a protecting agent, enabling selective reactivity in multi-step syntheses.
    • Higher molecular weight and lipophilicity due to silicon-containing groups .

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrazole + thiophen-3-yl Pyranopyrazole + thiophen-2-yl Pyrazole + 4-methoxyphenyl Azetidine + pyrrolopyrimidine
Molecular Weight (g/mol) 189.24 285.35 213.24 ~450–500
Key Functional Groups Nitrile, thiophene Nitrile, thiophene, pyran Nitrile, methoxyphenyl Sulfonyl, nitrile, azetidine
Applications Potential pharmacophore Synthetic intermediate Unknown JAK inhibitors
Synthetic Complexity Moderate High Moderate Very high

Research Findings and Implications

  • Electronic Effects : Thiophen-3-yl substitution (target compound) vs. thiophen-2-yl (Compound A) alters π-electron delocalization, impacting binding to biological targets like kinases .
  • Solubility : The methoxyphenyl group in Compound B increases polarity compared to thiophene, suggesting better aqueous solubility .
  • Biological Activity : Sulfonyl and azetidine groups in Compounds C and D enhance kinase inhibition potency, a trait absent in the simpler target compound .
  • Synthetic Routes: and highlight malononitrile and sulfur-based cyclization methods for thiophene-containing analogs, applicable to the target compound’s synthesis .

Biological Activity

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound characterized by the presence of both thiophene and pyrazole rings. These structural features are linked to a variety of biological activities, making this compound a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC9H7N3S
IUPAC Name2-(4-thiophen-3-ylpyrazol-1-yl)acetonitrile
InChI KeyYMVVXVJIWBRBNR-UHFFFAOYSA-N
Melting PointData not available

The unique combination of thiophene and pyrazole rings contributes to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated its derivatives against various pathogens, revealing:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivative.
  • Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) also demonstrated effective bactericidal and fungicidal activities.

Additionally, these compounds showed promising results in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in terms of biofilm reduction percentage .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. It has been shown to modulate key inflammatory pathways, with some derivatives demonstrating IC50 values below 50 µM in cell-based assays. The mechanism involves inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are critical in inflammation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
  • Cell Signaling Modulation : It influences cell signaling pathways by interacting with kinases that regulate cellular processes such as proliferation and apoptosis.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Evaluation : A comprehensive study demonstrated that derivatives of the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics .
  • Anti-inflammatory Screening : Another research effort focused on anti-inflammatory compounds derived from similar structures, showing that modifications to the pyrazole ring can enhance activity against inflammatory markers .

Q & A

Q. Basic: What are the optimized synthetic routes for 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves sequential formation of the pyrazole ring followed by thiophene substitution. Key steps include:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds under controlled pH and temperature.
  • Thiophene Introduction : Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to attach the thiophene moiety.

Optimization Parameters :

ParameterConditionsImpact
SolventAcetonitrile, DCM ()Polar aprotic solvents enhance reaction kinetics.
CatalystTriethylamine ()Facilitates amide bond formation in intermediate steps.
Reactor TypeContinuous flow reactors ()Improve efficiency and scalability.

Yield and purity are maximized at moderate temperatures (40–60°C) and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, thiophene protons resonate at δ 7.2–7.5 ppm, while pyrazole protons appear at δ 8.1–8.3 ppm ().
  • Infrared (IR) Spectroscopy : Stretching vibrations for nitrile (C≡N) at ~2250 cm⁻¹ and aromatic C-H at ~3100 cm⁻¹ ().
  • X-ray Crystallography : SHELXL ( ) refines crystal structures, revealing bond lengths (e.g., C-S: ~1.70 Å) and dihedral angles between rings ().

Structure-Activity Relationship (SAR) Table :

ModificationBiological ImpactReference
Thiophene → PyridineReduced kinase inhibition (IC₅₀ increases from 10 nM to 50 nM)
Acetonitrile → AmideImproved solubility but lower blood-brain barrier penetration

Q. Advanced: What are the challenges in resolving crystallographic disorder for this compound?

Answer:
Disorder often arises from flexible substituents (e.g., thiophene rotation). Mitigation strategies include:

  • Low-Temperature Data Collection : Reduces thermal motion (e.g., 193 K in ).
  • SHELXL Refinement : Uses PART and ISOR commands to model anisotropic displacement parameters ( ).
  • Twinned Data Handling : SHELXE ( ) applies twin-law matrices to deconvolute overlapping reflections.

Case Study : A 2024 study resolved disorder in a pyrazole-thiophene derivative with R factor = 0.038 using SHELXL ().

Q. Basic: What are the compound’s solubility and stability profiles under varying conditions?

Answer:

  • Solubility : Moderate in DMSO (>10 mg/mL) and acetonitrile; poor in aqueous buffers (pH 7.4: <1 mg/mL) due to hydrophobic thiophene ().
  • Stability : Degrades under UV light (t₁/₂ = 48 hrs) or acidic conditions (pH <3). Store at -20°C in inert solvents ().

Q. Advanced: How is this compound utilized in multicomponent reactions for drug discovery?

Answer:
It serves as a building block in:

  • Suzuki-Miyaura Cross-Coupling : Attaches aryl boronic acids to the pyrazole ring ().
  • Click Chemistry : Azide-alkyne cycloaddition with propargyl derivatives forms triazole-linked conjugates ( ).

Example : A 2025 study synthesized a JAK inhibitor analog (IC₅₀ = 8 nM) via coupling with pyrrolopyrimidine boronic esters ().

Properties

IUPAC Name

2-(4-thiophen-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVVXVJIWBRBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN(N=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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